molecular formula C16H14OS2 B14703358 Phenyl-(3-phenyldithiolan-4-yl)methanone CAS No. 21551-57-5

Phenyl-(3-phenyldithiolan-4-yl)methanone

Cat. No.: B14703358
CAS No.: 21551-57-5
M. Wt: 286.4 g/mol
InChI Key: WWDUIMSTCYDDFR-UHFFFAOYSA-N
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Description

Phenyl-(3-phenyldithiolan-4-yl)methanone is an organosulfur compound featuring a dithiolane ring (a five-membered ring with two sulfur atoms) substituted with phenyl groups and a methanone moiety. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, materials science, and pharmaceutical research. The dithiolane ring is redox-active due to its disulfide bond, enabling applications in dynamic covalent chemistry and drug delivery systems .

Properties

CAS No.

21551-57-5

Molecular Formula

C16H14OS2

Molecular Weight

286.4 g/mol

IUPAC Name

phenyl-(3-phenyldithiolan-4-yl)methanone

InChI

InChI=1S/C16H14OS2/c17-15(12-7-3-1-4-8-12)14-11-18-19-16(14)13-9-5-2-6-10-13/h1-10,14,16H,11H2

InChI Key

WWDUIMSTCYDDFR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(SS1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl-(3-phenyldithiolan-4-yl)methanone can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with 1,2-dithiolane-3-thione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl-(3-phenyldithiolan-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl-(3-phenyldithiolan-4-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl-(3-phenyldithiolan-4-yl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s dithiolan ring is crucial for its binding affinity and specificity. Additionally, it may interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Physicochemical Properties Biological/Functional Relevance
Phenyl-(3-phenyldithiolan-4-yl)methanone Dithiolane + methanone Phenyl groups at C-3 and C-4 High lipophilicity; redox-active Potential drug carrier; catalyst
2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (1) Phenalene + trihydroxy groups 4'-Methoxyphenyl Polar, amorphous solid ([α]D = -8.9°) Antibiotic phytoalexin precursor
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole + sulfonyl Phenylsulfonyl, difluorophenyl Crystalline, high thermal stability Antimicrobial agent candidate
Methanone, (2-chlorophenyl)phenyl- Methanone + chlorophenyl 2-Chlorophenyl High environmental persistence Environmental pollutant

Key Observations:

  • Redox Activity: The dithiolane ring in the target compound distinguishes it from non-sulfur analogs like the phenalene derivative in , which relies on hydroxyl groups for reactivity .
  • Lipophilicity : Chlorophenyl ( ) and dithiolane groups enhance lipophilicity compared to polar trihydroxy phenalenes, affecting bioavailability and environmental mobility.
  • Stereochemical Complexity : The trihydroxy phenalene ( ) exhibits stereoisomerism ([α]D differences), whereas the rigid dithiolane ring may limit conformational flexibility in the target compound.

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